2-chloro-N-(5-chloro-2-fluorophenyl)propanamide
Description
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Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRAMRFEGOJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(5-chloro-2-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure features a chloro and a fluorine substituent on a phenyl ring, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9Cl2FNO
- Molecular Weight : 233.09 g/mol
- CAS Number : 1098361-04-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity and electronic properties of the compound, potentially leading to increased binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties through the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, a related compound demonstrated potent inhibition of the VEGFR-2 receptor, suggesting that this compound may also exhibit similar activities against RTKs .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 (related structure) | VEGFR-2 | 0.15 | |
| Compound X (similar structure) | EGFR | 0.25 | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The antimicrobial properties of related compounds indicate that halogenated phenyl derivatives often exhibit enhanced antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine and fluorine can improve the efficacy against various pathogens. For example, studies have shown that similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the positioning and nature of substituents on the phenyl ring significantly affect the biological activity of the compound. For instance, compounds with chloro or fluoro groups at specific positions have shown enhanced potency against targets like VEGFR-2 and EGFR compared to their non-halogenated counterparts .
Case Studies
- VEGFR-2 Inhibition : A study focusing on compounds similar to this compound found that modifications at the para position significantly increased potency against VEGFR-2, with some derivatives being more effective than established drugs like sunitinib .
- Antimicrobial Efficacy : Another investigation into related alkaloids demonstrated that structural modifications led to varying degrees of antimicrobial effectiveness, highlighting the potential for optimizing derivatives of this compound for enhanced therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
